

# Methyl 4-(bromomethyl)benzoate boiling point

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## Compound of Interest

Compound Name: Methyl 4-(bromomethyl)benzoate

Cat. No.: B135554

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An In-depth Technical Guide to the Physicochemical Properties and Synthesis of **Methyl 4-(bromomethyl)benzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 4-(bromomethyl)benzoate**, a key intermediate in organic synthesis and pharmaceutical drug development. The document details its core physicochemical properties, with a specific focus on its boiling point, and provides detailed experimental protocols for its synthesis and the determination of its boiling point.

## Physicochemical Data

**Methyl 4-(bromomethyl)benzoate**, with the CAS number 2417-72-3, is a white to off-white crystalline powder at room temperature.<sup>[1][2][3][4]</sup> Its properties make it a versatile reagent, but also one that requires careful handling due to its lachrymatory nature.<sup>[1]</sup> The key quantitative data for this compound are summarized in the table below.

Property	Value	Source(s)
Boiling Point	130-135 °C @ 2 mm Hg	[1][2][5][6]
Melting Point	52-59 °C	[1][4][5][6]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	[1][3][4][7]
Molecular Weight	229.07 g/mol	[1][7][8]
Density	~1.47 g/cm <sup>3</sup>	[1][2][5]

## Experimental Protocols

### Synthesis of Methyl 4-(bromomethyl)benzoate via Radical Bromination

**Methyl 4-(bromomethyl)benzoate** is commonly synthesized through the free-radical bromination of methyl 4-methylbenzoate.[9][10] The reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[9]

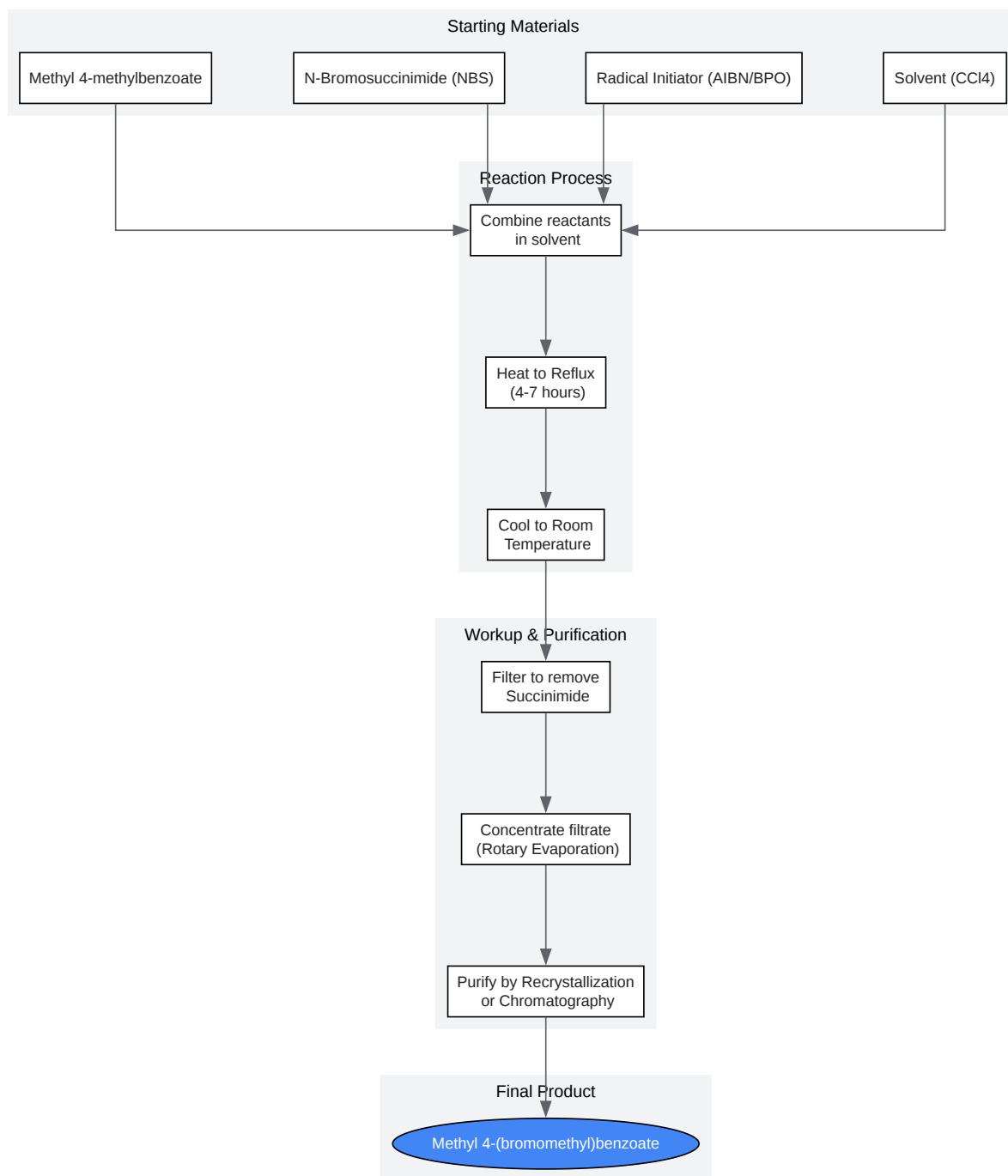
#### Materials:

- Methyl 4-methylbenzoate
- N-bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or AIBN
- Carbon tetrachloride (CCl<sub>4</sub>)
- Argon or Nitrogen gas (for inert atmosphere)

#### Procedure:

- A mixture of methyl 4-methylbenzoate (e.g., 0.333 mol), N-bromosuccinimide (e.g., 0.300 mol), and a catalytic amount of AIBN (e.g., 5 g) is prepared in a round-bottom flask.[9]
- Anhydrous carbon tetrachloride (e.g., 1000 mL) is added as the solvent.[9]

- The flask is equipped with a reflux condenser and placed under an inert atmosphere (Argon).
- The mixture is heated to reflux (the boiling point of  $\text{CCl}_4$  is approximately 77 °C) and stirred for a period of 4 to 7 hours.<sup>[9]</sup> The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, which will cause the succinimide byproduct to precipitate.
- The solid succinimide is removed by filtration.<sup>[9]</sup>
- The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the  $\text{CCl}_4$  solvent.<sup>[9]</sup>
- The resulting crude product, **methyl 4-(bromomethyl)benzoate**, can be further purified by recrystallization or silica gel column chromatography to yield a pure crystalline solid.<sup>[9]</sup>



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Caption: Synthesis workflow for **Methyl 4-(bromomethyl)benzoate**.

## Boiling Point Determination under Reduced Pressure (Thiele Tube Method)

Due to its high boiling point at atmospheric pressure, which can lead to decomposition, the boiling point of **methyl 4-(bromomethyl)benzoate** is determined under reduced pressure (vacuum). The Thiele tube method is a suitable technique for this measurement on a small scale.

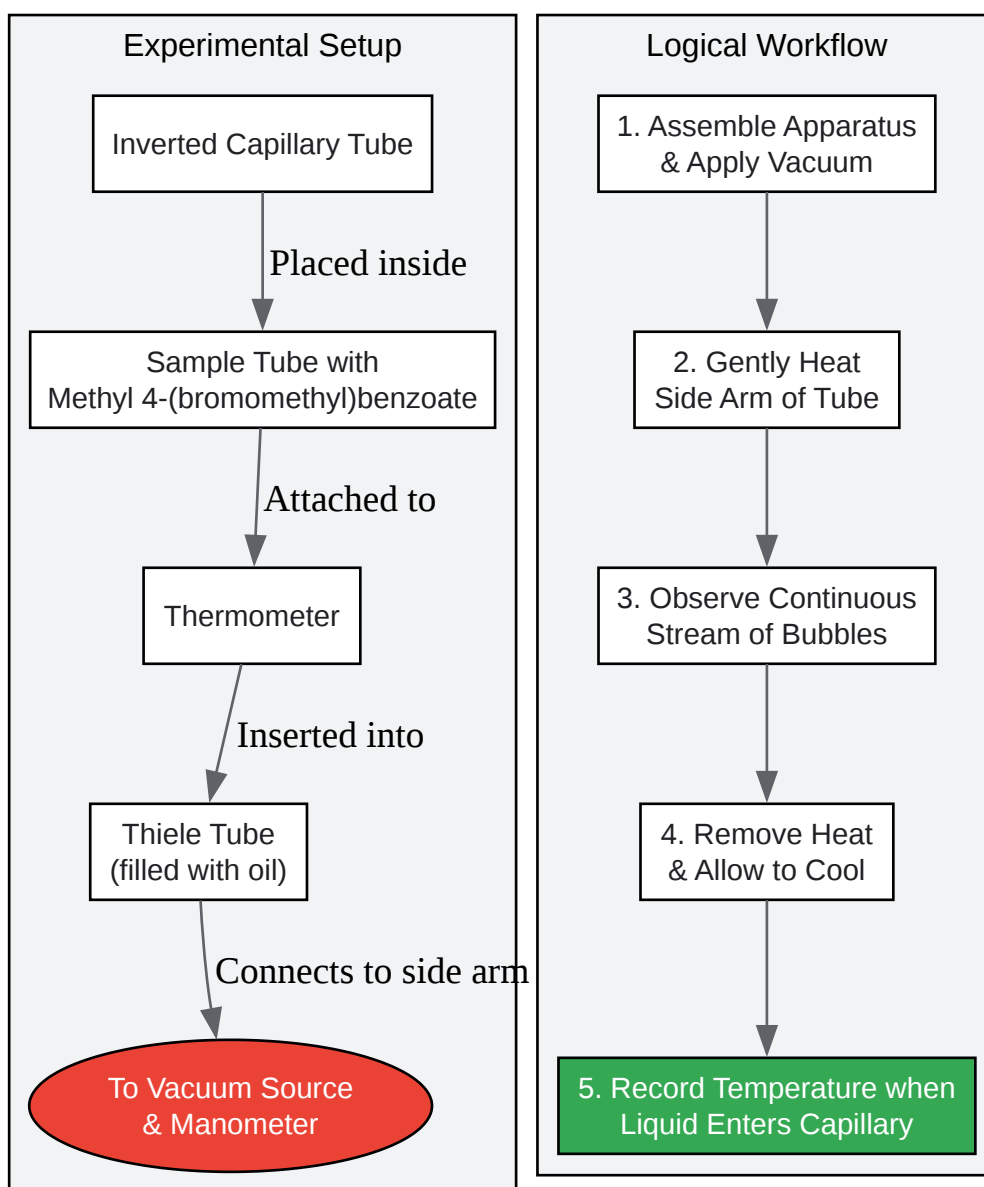
Materials:

- Purified **methyl 4-(bromomethyl)benzoate** sample
- Thiele tube
- High-boiling point mineral oil
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Vacuum source and manometer

Procedure:

- Sample Preparation: Place a small amount (less than 1 mL) of the **methyl 4-(bromomethyl)benzoate** sample into the small test tube.
- Capillary Insertion: Insert a capillary tube, with its sealed end pointing upwards, into the sample.[\[11\]](#)
- Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[\[11\]](#)

- **Thiele Tube Setup:** Place the thermometer and sample assembly into the Thiele tube, which is partially filled with mineral oil. The oil level should be high enough to immerse the sample but below the opening of the test tube. The rubber band must be kept well above the oil level.<sup>[12]</sup>
- **Applying Vacuum:** Connect the side arm of the Thiele tube to a vacuum source with a manometer in the line to monitor the pressure. Evacuate the system to the desired pressure (e.g., 2 mm Hg).
- **Heating:** Gently heat the side arm of the Thiele tube.<sup>[11][12]</sup> This will circulate the oil and ensure even heating.
- **Observation:** As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.<sup>[11][13]</sup>
- **Measurement:** Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.<sup>[12]</sup>
- **Record Data:** Record the temperature and the precise pressure from the manometer. This process can be repeated to ensure accuracy.



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Caption: Workflow for boiling point determination via Thiele tube.

## Applications in Drug Development

**Methyl 4-(bromomethyl)benzoate** is a crucial building block in the pharmaceutical industry. Its primary role is as an intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, it is a key component in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1] The

bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the construction of the complex molecular architectures required for therapeutic activity.<sup>[1]</sup>

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